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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzamide

Cat. No.: B176619 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building

blocks is paramount to the efficient construction of novel therapeutic agents. 2-Chloro-3-
nitrobenzamide, a seemingly unassuming substituted benzene derivative, emerges as a

scaffold of significant interest due to the orthogonal reactivity of its constituent functional

groups. The interplay between the electron-withdrawing nitro and chloro substituents and the

synthetically versatile amide moiety provides a platform for the generation of complex

molecular architectures. This guide delineates the synthesis, physicochemical properties, and

key applications of 2-chloro-3-nitrobenzamide, with a particular focus on its role as a

precursor to clinically significant antitubercular agents. By examining the causality behind its

synthetic utility, we aim to provide researchers with actionable insights into leveraging this

building block for the development of next-generation therapeutics.

Physicochemical Characteristics
A thorough understanding of a building block's physical and chemical properties is essential for

its effective application in synthesis. The key physicochemical data for 2-chloro-3-
nitrobenzamide are summarized below.
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Property Value Source

CAS Number 117054-76-9

Molecular Formula C₇H₅ClN₂O₃

Molecular Weight 200.58 g/mol

Appearance Off-white to white solid

Melting Point 143 to 147 °C

Boiling Point (Predicted) 302.0 ± 27.0 °C at 760 Torr

Density (Predicted) 1.520 ± 0.06 g/cm³

Synthesis of the Building Block: From Carboxylic
Acid to Amide
The most direct and common route to 2-chloro-3-nitrobenzamide is through the amidation of

its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This two-step process first

involves the activation of the carboxylic acid, typically by conversion to an acid chloride,

followed by reaction with an ammonia source. This approach is widely adopted for its high

efficiency and reliability.[1]

2-Chloro-3-nitrobenzoic acid SOCl₂ or (COCl)₂ 2-Chloro-3-nitrobenzoyl chloride Concentrated NH₄OH Activation 2-Chloro-3-nitrobenzamide Amidation 
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Synthetic pathway to 2-chloro-3-nitrobenzamide.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-
(trifluoromethyl)benzamide
While a specific protocol for the unsubstituted 2-chloro-3-nitrobenzamide is not readily

available in the cited literature, a detailed and analogous procedure for the synthesis of 2-

chloro-3-nitro-5-(trifluoromethyl)benzamide from its corresponding benzoic acid provides a

robust and adaptable template.[1]
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Step 1: Activation of the Carboxylic Acid

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable

aprotic solvent (e.g., toluene), add thionyl chloride (SOCl₂) (typically 2-3 equivalents).

Heat the reaction mixture to reflux (approximately 80-110°C) for 2-3 hours. The progress of

the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

After completion, allow the mixture to cool to room temperature and remove the solvent and

excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting

crude acid chloride is typically used in the next step without further purification.

Step 2: Amidation

Cool the flask containing the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride in an

ice bath.

Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring.

This reaction is exothermic and should be performed in a well-ventilated fume hood.

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to

remove any ammonium salts.

Dry the product under vacuum to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide as a

solid.

The Role of 2-Chloro-3-nitrobenzamide in the
Synthesis of Antitubercular Agents
A prominent and compelling application of the 2-chloro-3-nitrobenzamide scaffold is in the

synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). This class of compounds includes potent

antitubercular agents such as BTZ043 and Macozinone (PBTZ169), which have advanced to

clinical trials.[1] These molecules act by inhibiting the decaprenylphosphoryl-β-D-ribofuranose

2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[1]
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The synthesis of these complex heterocyclic systems leverages the reactivity of the 2-chloro-
3-nitrobenzamide core. One established method involves the reaction of the benzamide with

carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-

(trifluoromethyl)benzo-1,3-thiazin-4-one intermediate, which can then be further functionalized.

[1]

2-Chloro-3-nitro-5-
(trifluoromethyl)benzamide

1. CS₂

2. CH₃I

2-(Methylthio)-8-nitro-6-
(trifluoromethyl)benzo-

1,3-thiazin-4-one

 Cyclization Secondary Amine
(e.g., piperidine derivative)

Benzothiazinone (BTZ)
Derivative

 Nucleophilic Substitution 
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Key steps in the synthesis of BTZ derivatives.

This synthetic strategy underscores the importance of the 2-chloro-3-nitrobenzamide core.

The ortho-chloro and nitro groups are predisposed to a cyclization reaction, forming the

thiazinone ring, while the amide functionality is a key participant in this transformation.

Broader Synthetic Potential: A Versatile Building
Block
Beyond its application in the synthesis of BTZs, the 2-chloro-3-nitrobenzamide scaffold holds

potential for the creation of a diverse array of heterocyclic compounds of medicinal interest.

The inherent reactivity of its functional groups can be exploited in various ways:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the ortho-nitro

group, is susceptible to displacement by various nucleophiles (e.g., amines, thiols,

alkoxides), allowing for the introduction of diverse side chains.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can

then be further functionalized through acylation, alkylation, or diazotization reactions. This

opens up avenues for the synthesis of various fused heterocyclic systems.

Modification of the Amide: The amide nitrogen can be N-acylated, for example with a

chloroacetyl group, to introduce a reactive handle for further elaboration. The resulting N-(2-
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chloroacetyl)-3-nitrobenzamide is a versatile precursor for heterocycles like thiazoles and

triazoles through reactions with thioamides or hydrazides, respectively.

The benzamide moiety itself is a common feature in many biologically active molecules,

including kinase inhibitors. While direct examples starting from 2-chloro-3-nitrobenzamide are

not prevalent in the literature, its structural motifs are found in inhibitors of kinases such as Bcr-

Abl and IKK. This suggests that with appropriate synthetic modifications, this building block

could be a valuable starting point for the development of novel kinase inhibitors.

Conclusion: A Building Block with Untapped
Potential
2-Chloro-3-nitrobenzamide represents a strategically valuable building block in medicinal

chemistry. Its straightforward synthesis and the distinct reactivity of its chloro, nitro, and amide

functionalities provide a versatile platform for the construction of complex, medicinally relevant

molecules. The demonstrated utility of its close analogue in the synthesis of clinically evaluated

antitubercular agents highlights the profound potential of this scaffold. As the demand for novel

therapeutics continues to grow, a deeper exploration of the synthetic possibilities offered by 2-
chloro-3-nitrobenzamide is warranted. For researchers and drug development professionals,

this compound offers a robust starting point for the design and synthesis of the next generation

of therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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